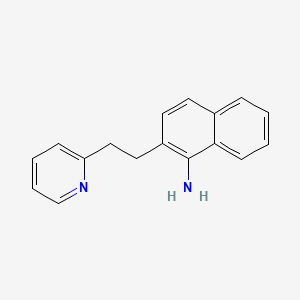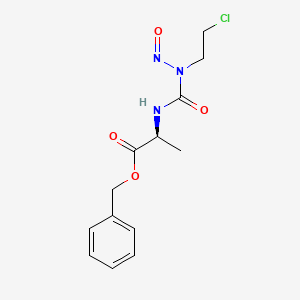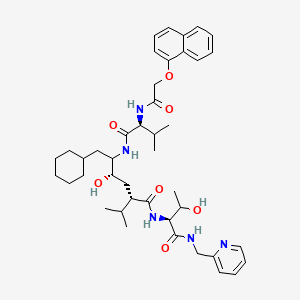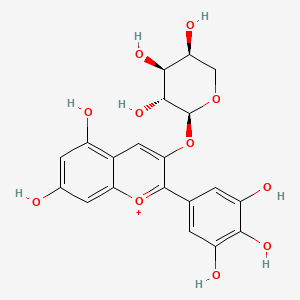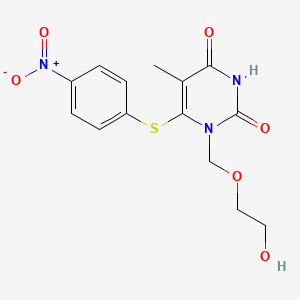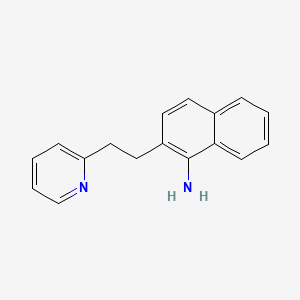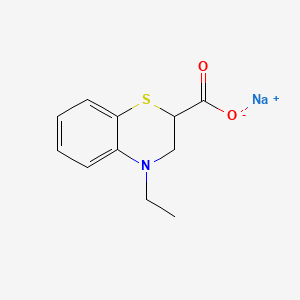
Desethylreboxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethylreboxetine is a desethylated metabolite of Reboxetine, a selective noradrenaline reuptake inhibitor and an antidepressant . It is primarily used in scientific research and is not intended for human consumption . The compound has a molecular formula of C17H19NO3 and a molecular weight of 285.34 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desethylreboxetine involves the desethylation of Reboxetine. This process typically requires specific reagents and conditions to achieve the desired product. One common method involves the use of sub-stoichiometric [13C]CH3I for radiomethylation .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar principles to laboratory synthesis, scaled up for larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Desethylreboxetine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction often involves nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Desethylreboxetine is widely used in scientific research due to its role as a metabolite of Reboxetine . Its applications include:
Chemistry: Used in studies involving the synthesis and analysis of noradrenaline reuptake inhibitors.
Biology: Employed in research on neurotransmitter systems and their regulation.
Medicine: Investigated for its potential effects on mood disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Desethylreboxetine functions as a selective inhibitor of noradrenaline reuptake . It inhibits the reuptake of noradrenaline by binding to the sodium-dependent noradrenaline transporter . This action increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission. Unlike Reboxetine, this compound does not significantly affect dopamine or serotonin reuptake .
Comparaison Avec Des Composés Similaires
Reboxetine: The parent compound, a selective noradrenaline reuptake inhibitor.
Desmethylimipramine: Another noradrenaline reuptake inhibitor with a similar mechanism of action.
Atomoxetine: A selective noradrenaline reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Uniqueness: Desethylreboxetine is unique due to its specific role as a metabolite of Reboxetine. It provides insights into the metabolic pathways and pharmacokinetics of Reboxetine, making it valuable for research purposes .
Propriétés
Numéro CAS |
351330-75-1 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
Clé InChI |
PODXMAMDNUUSTL-IAGOWNOFSA-N |
SMILES isomérique |
C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |
SMILES canonique |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



